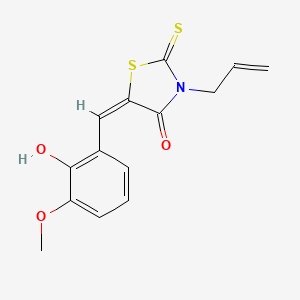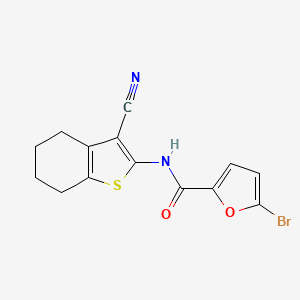
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as HMTT, is a thiazolidinone derivative that has been the subject of extensive scientific research due to its potential pharmaceutical applications. This molecule has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a wide range of pharmacological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide. This intermediate compound is then reacted with allyl isothiocyanate to form the final product, this compound.
Applications De Recherche Scientifique
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. Several studies have shown that this compound has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Propriétés
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-3-7-15-13(17)11(20-14(15)19)8-9-5-4-6-10(18-2)12(9)16/h3-6,8,16H,1,7H2,2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDGTUDJGSOMS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![benzyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5012728.png)

![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5012758.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5012770.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5012780.png)